molecular formula C20H30O11 B2365487 Phenethyl sophoroside CAS No. 239795-38-1

Phenethyl sophoroside

Cat. No.: B2365487
CAS No.: 239795-38-1
M. Wt: 446.449
InChI Key: BSSIFJHEGYUPRJ-HNCKFYPBSA-N
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Description

Phenethyl sophoroside is a glycoside compound, specifically a sophoroside, which is a type of glycolipid. It is composed of a phenethyl group attached to a sophorose sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl sophoroside can be synthesized through the Koenigs-Knorr reaction, which involves the glycosylation of phenethyl alcohol with sophorose . The reaction typically requires the presence of a glycosyl donor, such as acetobromosophorose, and a catalyst, such as silver carbonate, under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve the enzymatic synthesis using β-glucosidases to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Phenethyl sophoroside undergoes various chemical reactions, including:

    Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The glycosidic bond can be reduced to yield simpler sugar alcohols.

    Substitution: The hydroxyl groups on the sophorose moiety can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Phenethyl sophoroside has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenethyl sophoroside involves its interaction with cell membranes and enzymes. The phenethyl group can insert into lipid bilayers, altering membrane fluidity and permeability. The sophorose moiety can interact with glycosidic enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to its antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Phenethyl sophoroside can be compared with other glycosides and glycolipids:

Uniqueness: this compound is unique due to its specific combination of a phenethyl group and a sophorose moiety, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O11/c21-8-11-13(23)15(25)17(27)19(29-11)31-18-16(26)14(24)12(9-22)30-20(18)28-7-6-10-4-2-1-3-5-10/h1-5,11-27H,6-9H2/t11-,12-,13-,14-,15+,16+,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSIFJHEGYUPRJ-HNCKFYPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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